

Technical Monograph: Butyryl-L-carnitine-d7 Chloride

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Compound of Interest

Compound Name: *Butyryl-L-carnitine-d7 (chloride)*

Cat. No.: *B12418612*

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Advanced Isotopic Standards for Acylcarnitine Profiling Executive Summary

Butyryl-L-carnitine-d7 (chloride) is a stable isotope-labeled analog of the endogenous metabolite butyrylcarnitine (C4-carnitine). It functions as a critical Internal Standard (IS) in the quantification of short-chain acylcarnitines via Isotope Dilution Mass Spectrometry (ID-MS).

Its primary utility lies in the screening and diagnosis of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency. The "d7" labeling (deuterium substitution on the butyryl chain) provides a +7 Da mass shift, offering superior spectral resolution compared to common d3 analogs in complex biological matrices where isobaric interferences may compromise quantitation.

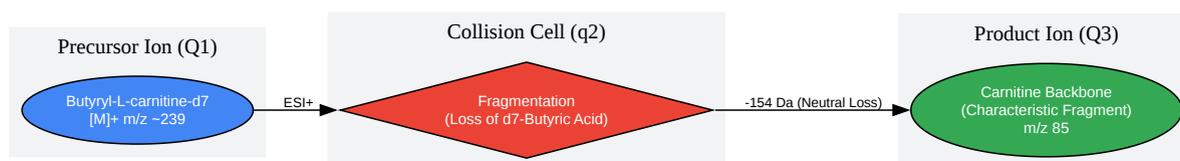
Chemical Identity & Properties

This section defines the physicochemical "fingerprint" of the compound. Note that while the unlabeled parent compound has a specific PubChem CID, the d7-isotopomer is often indexed as a modification of the parent or under specific substance registries.

Property	Specification
Chemical Name	Butyryl-L-carnitine-d7 chloride
Synonyms	L-Butyrylcarnitine-d7 HCl; C4-Carnitine-d7; (2R)-3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d7)-1-propanaminium chloride
PubChem CID (Parent)	(Unlabeled Chloride Salt)
Molecular Formula	C ₁₁ H ₁₅ D ₇ NO ₄ [1][2][3][4][5][6][7][8] · Cl
Molecular Weight	~274.79 g/mol (Salt); ~239.34 g/mol (Cation)
Isotopic Purity	Typically ≥98% or ≥99% deuterated forms
Labeling Position	Butyryl moiety (fully deuterated chain: -CO-CD ₂ -CD ₂ -CD ₃)
Appearance	White to off-white hygroscopic crystalline solid
Solubility	Water (>50 mg/mL), Methanol, Ethanol; Insoluble in non-polar organic solvents

Structural Visualization & Fragmentation

The following diagram illustrates the chemical structure and the collision-induced dissociation (CID) pathway used in MS/MS detection.



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Figure 1: MS/MS transition logic. The d7-label remains on the butyryl chain, which is lost during fragmentation. The detected product ion (m/z 85) is the unlabelled carnitine backbone

characteristic of the acylcarnitine class.

Mechanism of Action in Metabolomics

The Role of Internal Standards

In quantitative metabolomics, matrix effects (ion suppression or enhancement) can severely skew results.[9] Butyryl-L-carnitine-d7 serves as an ideal internal standard because:

- **Co-Elution:** It chromatographically co-elutes with endogenous Butyrylcarnitine (C4).
- **Identical Ionization:** It experiences the exact same matrix effects as the analyte.
- **Mass Differentiation:** The +7 Da shift (m/z 239 vs 232) allows the mass spectrometer to distinguish the standard from the endogenous analyte.

Why d7 instead of d3?

While d3-carnitines (labeled on the N-methyl group or terminal methyl of the chain) are common, d7-labeling (full chain deuteration) offers distinct advantages in high-precision assays:

- **Interference Removal:** In complex matrices like dried blood spots (DBS), isobaric interferences can sometimes overlap with M+3 signals. The M+7 shift moves the IS further away from the "noise" of biological background.
- **Isotope Effect Stability:** Labeling the acyl chain rather than the N-methyl groups avoids potential scrambling or exchange reactions that can occur with quaternary amines under extreme pH conditions, although this is rare in standard carnitine analysis.

Validated Experimental Protocol: LC-MS/MS

Quantification

Objective: Quantification of Butyrylcarnitine in Plasma or Dried Blood Spots (DBS).

Reagent Preparation

- Stock Solution (1 mg/mL): Dissolve 1 mg Butyryl-L-carnitine-d7 chloride in 1 mL of 50:50 Methanol:Water. Store at -20°C.
- Working Internal Standard (IS) Solution: Dilute Stock to ~0.05 µM (approx. 15 ng/mL) in pure Methanol. This methanol acts as the extraction solvent.

Sample Extraction Workflow (Protein Precipitation)

This protocol relies on a "dilute-and-shoot" mechanism standard in newborn screening.

- Sample: Punch a 3.2 mm DBS disk (equivalent to ~3.1 µL blood) or aliquot 10 µL plasma into a 96-well plate.
- Extraction: Add 100 µL of Working IS Solution (Methanol containing d7-IS).
- Incubation: Shake at room temperature for 20 minutes (DBS requires 45 mins).
- Precipitation: Centrifuge at 3,000 x g for 10 minutes to pellet proteins/paper.
- Transfer: Transfer supernatant to a fresh plate.
- Drying (Optional): For higher sensitivity, dry under N₂ gas and reconstitute in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

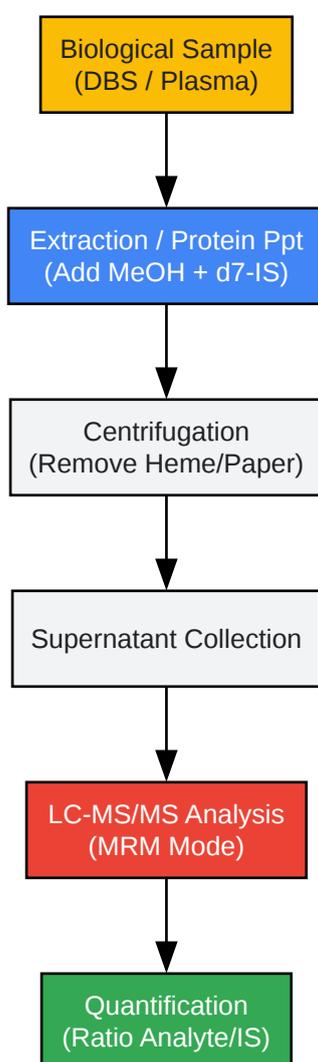
LC-MS/MS Parameters

- Ionization: Electrospray Ionization (ESI) Positive Mode.[\[10\]](#)
- Scan Type: Multiple Reaction Monitoring (MRM).[\[8\]](#)

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Dwell Time	Collision Energy (CE)
Butyrylcarnitine (C4)	232.2	85.0	50 ms	25-30 eV
Butyryl-L-carnitine-d7 (IS)	239.2	85.0	50 ms	25-30 eV

Note on Isobars: Butyrylcarnitine (C4) is isobaric with Isobutyrylcarnitine. Standard Flow-Injection Analysis (FIA) cannot distinguish them. To separate C4 (SCAD marker) from Iso-C4 (IBD marker), a UPLC column (e.g., C18 or HILIC) is required.

Workflow Diagram



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Figure 2: Extraction and analysis workflow ensuring protein removal and isotopic equilibration.

Quality Control & Stability

Hygroscopicity Management

Butyryl-L-carnitine chloride is highly hygroscopic.

- Risk: Absorption of atmospheric moisture alters the effective mass of the powder, leading to weighing errors during stock preparation.
- Mitigation: Allow the vial to equilibrate to room temperature before opening. Weigh quickly in a humidity-controlled environment or use the entire vial content by dissolving it directly in a known volume of solvent.

Deuterium Exchange

While the C-D bonds on the butyryl chain are stable under standard biological conditions, exposure to extremely high pH (>10) for prolonged periods could theoretically induce exchange at the alpha-carbon position.

- Protocol: Maintain extraction solvents at neutral or acidic pH (0.1% Formic Acid is standard).

Storage

- Solid: -20°C, desiccated, protected from light. Stability > 2 years.
- Solution: Methanolic stocks are stable at -20°C for 6-12 months. Aqueous dilutions should be prepared fresh or stored at 4°C for <1 week due to potential ester hydrolysis.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25105258, Butyryl-L-carnitine Chloride. Retrieved from [\[Link\]](#)
- Matern, D. (2008). Acylcarnitine Analysis by Tandem Mass Spectrometry. [\[11\]](#) In: Current Protocols in Human Genetics. (Contextual grounding for fragmentation mechanisms).
- Van Hove, J. L., et al. (1993). Intravenous L-carnitine and acetyl-L-carnitine in medium-chain acyl-coenzyme A dehydrogenase deficiency and isovaleric acidemia. (Foundational context for carnitine ester analysis).

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Sources

- [1. Butyryl-L-carnitine | C₁₁H₂₁NO₄ | CID 213144 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. larodan.com \[larodan.com\]](#)
- [3. caymanchem.com \[caymanchem.com\]](#)
- [4. Butyryl-L-carnitine Chloride | C₁₁H₂₂ClNO₄ | CID 25105258 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Butyryl-L-carnitine \(chloride\) | CAS 162067-50-7 | Cayman Chemical | Biomol.com \[biomol.com\]](#)
- [6. Butyryl-d₇-L-carnitine HCl | LGC Standards \[lgcstandards.com\]](#)
- [7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry \(UPLC-MS/MS\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry \(UPLC-MS/MS\) | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [9. lcms.cz \[lcms.cz\]](#)
- [10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. bevital.no \[bevital.no\]](#)
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